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CAS No.: 1391053-48-7

Cat. No.: B588357

Get Quote

An In-Depth Technical Guide to the Reactivity of 4-Amino-2-ethynylphenol

Executive Summary
4-Amino-2-ethynylphenol (CAS: 1391053-48-7) is a trifunctional aromatic compound of

significant interest in medicinal chemistry, chemical biology, and materials science.[1][2] Its

molecular architecture, featuring a phenolic hydroxyl group, a primary aromatic amine, and a

terminal alkyne, offers a rich and versatile platform for complex molecular synthesis.[1] This

guide provides a detailed exploration of the reactivity inherent to each functional group, the

electronic interplay between them, and the strategic considerations required to achieve

selective chemical transformations. We will delve into key reactions such as metal-catalyzed

cross-couplings, cycloadditions, diazotization, and acylations, providing both mechanistic

insights and field-proven experimental protocols for researchers and drug development

professionals.

Introduction to a Versatile Building Block
4-Amino-2-ethynylphenol, with the molecular formula C₈H₇NO and a molecular weight of

133.15 g/mol , is a powerful synthetic intermediate.[1][2] The strategic placement of its three
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distinct functional groups on an aromatic scaffold allows for orthogonal chemical modifications,

making it an ideal starting point for the construction of diverse molecular libraries, including

novel protein kinase inhibitors and other biologically active agents.[3] This guide will

systematically dissect the reactivity of each functional center—the phenol, the amine, and the

alkyne—to provide a comprehensive understanding of its synthetic potential.

Electronic Landscape and Inter-group Influence
The reactivity of 4-Amino-2-ethynylphenol is governed by the electronic interplay between its

functional groups. The hydroxyl (-OH) and amino (-NH₂) groups are potent activating, ortho,

para-directing groups due to the delocalization of their lone pair electrons into the aromatic π-

system.[4][5] Conversely, the ethynyl (-C≡CH) group is moderately electron-withdrawing and

deactivating. This electronic push-pull dynamic results in a highly electron-rich aromatic ring,

making it exceptionally susceptible to electrophilic aromatic substitution. The positions ortho to

the powerful activating groups (positions 3 and 5) are the most likely sites for electrophilic

attack.

Caption: Molecular structure of 4-Amino-2-ethynylphenol.

Reactivity Profile of the Phenolic Hydroxyl Group
The phenolic -OH group is a key site for a variety of transformations, including acid-base

reactions, nucleophilic attack, and oxidation.

Acidity and Phenoxide Formation
Like other phenols, the hydroxyl proton is acidic and can be readily removed by a base to form

a highly nucleophilic phenoxide ion. This deprotonation significantly enhances the oxygen's

ability to participate in reactions such as Williamson ether synthesis or esterification.[1]

O-Alkylation and O-Acylation
While the amino group is generally a stronger nucleophile than the neutral hydroxyl group,

under basic conditions, the formation of the phenoxide allows for selective O-alkylation or O-

acylation. The choice of base and solvent is critical to control the selectivity between N- and O-

functionalization.
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Oxidation
The electron-rich nature of the aminophenol system makes it susceptible to oxidation.[6] Under

various oxidizing conditions (e.g., peroxidic reagents, electrochemical oxidation), aminophenols

can be converted to quinone-imine or more complex colored products.[7][8][9] This reactivity

must be considered when planning multi-step syntheses, often requiring the use of protecting

groups or carefully controlled, oxygen-free reaction conditions.

Reactivity Profile of the Aromatic Amino Group
The primary aromatic amine is a potent nucleophile and a versatile handle for molecular

diversification.

N-Acylation
The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form

stable amide bonds. In competitive situations with the hydroxyl group, N-acylation is often

favored under neutral or slightly acidic conditions due to the higher intrinsic nucleophilicity of

the nitrogen atom.[10] This reaction is fundamental in the synthesis of many pharmaceuticals,

including the structurally related N-acetyl-para-aminophenol (paracetamol).[11][12]

Diazotization and Azo Coupling
A hallmark reaction of primary aromatic amines is diazotization.[13] Treatment with nitrous acid

(generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) converts

the amino group into a diazonium salt.[13][14] This highly electrophilic intermediate can then

react with electron-rich coupling partners (like phenols or other anilines) to form brightly colored

azo compounds, which are the basis of many synthetic dyes.[13][14][15] The stability of the

diazonium salt is critical; the reaction must be kept cold to prevent decomposition.[13]
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Figure 2: Diazotization Workflow
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Caption: Key steps in the diazotization of an aminophenol.

Reactivity Profile of the Terminal Ethynyl Group
The terminal alkyne is arguably the most versatile functional group on this scaffold for modern

synthetic applications, enabling powerful carbon-carbon and carbon-heteroatom bond

formations.

Sonogashira Cross-Coupling
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The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond by coupling a

terminal alkyne with an aryl or vinyl halide.[16] This reaction is typically catalyzed by a

palladium complex in the presence of a copper(I) co-catalyst and an amine base.[17][18] It

allows for the direct attachment of the 4-amino-2-ethynylphenol core to other aromatic or

vinylic systems, providing a modular approach to complex molecule synthesis. Copper-free

versions of this reaction have also been developed to avoid potential side reactions like alkyne

homocoupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The terminal alkyne is a perfect substrate for "click chemistry," most notably the Copper(I)-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][19] This reaction provides a highly efficient

and specific method for covalently linking the phenol derivative to any molecule bearing an

azide group, forming a stable 1,2,3-triazole ring.[20] The reaction is known for its high yields,

tolerance of a wide range of functional groups, and mild, often aqueous, reaction conditions,

making it exceptionally useful for bioconjugation, drug discovery, and materials science

applications.[20][21]
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Figure 3: CuAAC Catalytic Cycle
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Caption: Simplified catalytic cycle for the CuAAC reaction.

Data and Reactivity Summary
The diverse reactivity of 4-Amino-2-ethynylphenol is summarized below, providing a quick

reference for synthetic planning.
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Functional Group Reaction Type
Reagents &
Conditions

Key Outcome

Phenol (-OH) O-Acylation
Acyl halide, Pyridine

or other base

Forms an ester

linkage

O-Alkylation
Alkyl halide, Base

(e.g., K₂CO₃)

Forms an ether

linkage

Oxidation
Oxidizing agents (e.g.,

K₃[Fe(CN)₆])

Forms quinone-like

species

Amine (-NH₂) N-Acylation
Acetic anhydride,

neutral/acidic cond.
Forms a stable amide

Diazotization NaNO₂, HCl, 0-5 °C
Forms an electrophilic

diazonium salt

Azo Coupling
Diazonium salt +

coupling partner

Forms an azo

compound (-N=N-)

Alkyne (-C≡CH) Sonogashira Coupling
Aryl/Vinyl Halide, Pd

catalyst, Cu(I), Base

C-C bond formation

(aryl-alkyne)

CuAAC (Click)
Azide (R-N₃), Cu(I)

source, Ascorbate

Forms a 1,4-

disubstituted triazole

ring

Aromatic Ring Electrophilic Sub. Electrophile (e.g., Br₂)
Substitution at

positions 3 or 5

Experimental Protocols
The following protocols are provided as validated starting points for key transformations.

Researchers should perform appropriate small-scale trials and optimizations.

Protocol 1: N-Acylation with Acetic Anhydride
Dissolution: Dissolve 1.0 equivalent of 4-Amino-2-ethynylphenol in a suitable solvent (e.g.,

acetic acid or a polar aprotic solvent like THF).
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Reagent Addition: Add 1.1 equivalents of acetic anhydride to the solution.

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Workup: Upon completion, pour the reaction mixture into cold water to precipitate the

product.

Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a

suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-hydroxy-3-

ethynylphenyl)acetamide.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)

Preparation: In a reaction vessel, dissolve 1.0 equivalent of 4-Amino-2-ethynylphenol and

1.0 equivalent of the desired organic azide in a 1:1 mixture of water and t-butanol.

Catalyst Addition: To this solution, add 0.05 equivalents of copper(II) sulfate pentahydrate

followed by 0.10 equivalents of sodium ascorbate (freshly prepared as a 1M solution in

water). A color change to yellow/orange indicates the formation of the active Cu(I) species.

[21]

Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. The reaction is

often complete within a few hours. Monitor by TLC or LC-MS.

Workup: Dilute the reaction mixture with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column

chromatography.

Protocol 3: Sonogashira Cross-Coupling
Inert Atmosphere: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen),

add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
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Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) followed by an amine base

(e.g., triethylamine or diisopropylamine, 2-3 eq).

Substrate Addition: Add a solution of 4-Amino-2-ethynylphenol (1.2 eq) in the same

degassed solvent.

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the

starting material is consumed (monitor by TLC/LC-MS).

Workup: Cool the reaction to room temperature, filter through a pad of celite to remove the

catalyst, and rinse with the solvent.

Purification: Concentrate the filtrate and purify the crude residue by column chromatography

on silica gel.

Conclusion
4-Amino-2-ethynylphenol is a synthetic building block of exceptional value. The distinct and

predictable reactivity of its phenol, amine, and alkyne functionalities allows for a high degree of

control in complex molecular design. By understanding the electronic interplay between these

groups and carefully selecting reaction conditions, chemists can selectively address each site.

The capacity for robust, high-yield reactions like Sonogashira coupling and CuAAC click

chemistry positions this molecule as a critical tool for advancing drug discovery, developing

novel materials, and creating sophisticated probes for chemical biology.

References
Benchchem. 4-Amino-2-ethynylphenol|CAS 1391053-48-7. 1

Benchchem. Application Notes and Protocols for the Synthesis of Azo Dyes Using an

Aminophenol Derivative. 13

ResearchGate. Diazotization of 2‐ or 4‐aminophenols.

ACS Publications. Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol

at Low pH.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b588357/docs?utm_src=pdf-body#potential-reactivity-of-4-amino-2-ethynylphenol-functional-groups
https://www.benchchem.com/product/b588357/docs?utm_src=pdf-body#potential-reactivity-of-4-amino-2-ethynylphenol-functional-groups
https://www.benchchem.com/product/b588357/docs?utm_src=pdf-body#potential-reactivity-of-4-amino-2-ethynylphenol-functional-groups
https://www.benchchem.com/product/b588357
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Azo_Dyes_Using_an_Aminophenol_Derivative.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588357?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ScienceDirect. Investigation on redox mechanism of p-aminophenol in non-aqueous media

by FT-IR spectroelectrochemistry.

Science Alert. Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness

Properties for Synthetic Polymer-Fibres.

Royal Society of Chemistry. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in

aqueous solution.

Royal Society of Chemistry. Aerobic oxidation of 2-aminophenol catalysed by a series of

mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic

study.

Frontiers. Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead

Dioxide Electrodes: Kinetics Modeling and Mechanism.

Rafidain Journal of Science. Estimation of p-Aminophenol via Diazotization and Coupling

Reaction with 4-Chlororesorcinol –Application on Paracetamol.

ResearchGate. Reaction mechanism of phenols and terminal alkynes to form hydroxyl‐

functionalized ketones.

ResearchGate. In 4-aminophenol which is more reactive towards nucleophilic substitution

reaction, phenolic OH or aromatic amino?

Wikipedia. Click chemistry.

Chemistry Stack Exchange. Selectivity of diazo-coupling with p-amino phenol.

ACS Publications. Catalytic Amination of Phenols with Amines.

MDPI. Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine.

Save My Exams. Reactions of Phenol - A Level Chemistry Revision Notes.

Organic Chemistry Portal. Sonogashira Coupling.

Chemistry Steps. Reactions of Phenols.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588357?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Institutes of Health. Synthesis, Characterization, Biological Evaluation and DNA

Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

Wikipedia. Sonogashira coupling.

ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross

Coupling.

Chemistry LibreTexts. Sonogashira Coupling.

LibreTexts. Functional Groups Names, Properties, and Reactions – Introductory Chemistry.

TCI AMERICA. Topics (Click Chemistry).

Benchchem. 2-Ethynylfuran in Click Chemistry: A Comparative Guide for Researchers.

Google Patents. US20230104724A1 - An environment-friendly process for selective

acylation of aminophenol.

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type

Catalyst.

BroadPharm. Click Chemistry Protocols.

MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-

Aminophenol Derivatives: Theoretical and Experimental Approach.

Interchim. Functional groups in (bio)chemistry.

Chemed Purdue. Functional Groups.

YouTube. Organic Chemistry: Functional Groups - Reactivity.

Chemistry Stack Exchange. Which compound is more reactive towards acetylation, 4-

aminophenol or 4-aminocyclohexanol?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588357?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Santa Cruz Biotechnology. 4-Amino-2-ethynylphenol | CAS 1391053-48-7 | SCBT.

PubMed. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and

angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part

II.

National Institutes of Health. 4-Amino-2-ethylphenol | C8H11NO | CID 586331 - PubChem.

The Student Room. Synthesis of Paracetamol by Acetylation of 4-Aminophenol.

Wikipedia. 4-Aminophenol.

Arabian Journal of Chemistry. Preparation of N-acetyl-para-aminophenol via a flow route of a

clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2.

Quora. When P-aminophenol is subjected to acylation, does it occur at the amino group

preferably?

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. benchchem.com [benchchem.com]

2. scbt.com [scbt.com]

3. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis
inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. savemyexams.com [savemyexams.com]

5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

6. staff.ustc.edu.cn [staff.ustc.edu.cn]

7. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b588357/docs?utm_src=pdf-body#potential-reactivity-of-4-amino-2-ethynylphenol-functional-groups
https://www.benchchem.com/product/b588357?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/product/b588357
https://www.scbt.com/p/4-amino-2-ethynylphenol-1391053-48-7
https://pubmed.ncbi.nlm.nih.gov/24036042/
https://pubmed.ncbi.nlm.nih.gov/24036042/
https://pubmed.ncbi.nlm.nih.gov/24036042/
https://www.savemyexams.com/a-level/chemistry/cie/25/revision-notes/32-hydroxy-compounds/32-2-phenol/reactions-of-phenol/
https://www.chemistrysteps.com/reactions-of-phenols/
http://staff.ustc.edu.cn/~clj/pdf/EA-2013.pdf
https://pubs.acs.org/doi/10.1021/jp2045806
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588357?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal
of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

9. Frontiers | Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead
Dioxide Electrodes: Kinetics Modeling and Mechanism [frontiersin.org]

10. quora.com [quora.com]

11. US20230104724A1 - An environment-friendly process for selective acylation of
aminophenol - Google Patents [patents.google.com]

12. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and
acylation of p-nitrophenol catalyzing by core-shell Cu<sub>2</sub>O@CeO<sub>2</sub> -
Arabian Journal of Chemistry [arabjchem.org]

13. benchchem.com [benchchem.com]

14. scialert.net [scialert.net]

15. rsci.uomosul.edu.iq [rsci.uomosul.edu.iq]

16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

17. Sonogashira Coupling [organic-chemistry.org]

18. researchgate.net [researchgate.net]

19. Click chemistry - Wikipedia [en.wikipedia.org]

20. Click Chemistry [organic-chemistry.org]

21. broadpharm.com [broadpharm.com]

To cite this document: BenchChem. [Potential reactivity of 4-Amino-2-ethynylphenol
functional groups]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588357/docs#potential-reactivity-of-4-amino-2-
ethynylphenol-functional-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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